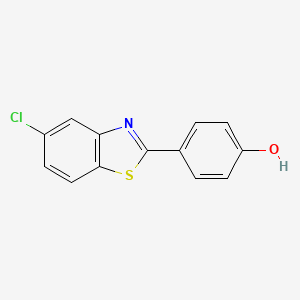

4-(5-Chloro-1,3-benzothiazol-2-yl)phenol

説明

“4-(5-Chloro-1,3-benzothiazol-2-yl)phenol” is a biochemical compound with the molecular formula C13H8ClNOS and a molecular weight of 261.73 . It is used for proteomics research .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “4-(5-Chloro-1,3-benzothiazol-2-yl)phenol”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .Molecular Structure Analysis

The molecular structure of “4-(5-Chloro-1,3-benzothiazol-2-yl)phenol” consists of a benzothiazole ring attached to a phenol group . The benzothiazole ring contains a sulfur and a nitrogen atom, while the phenol group contains a hydroxyl group attached to a benzene ring .Chemical Reactions Analysis

Benzothiazole derivatives, including “4-(5-Chloro-1,3-benzothiazol-2-yl)phenol”, can undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Additionally, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

“4-(5-Chloro-1,3-benzothiazol-2-yl)phenol” has a predicted melting point of 175.38°C and a predicted boiling point of approximately 448.4°C at 760 mmHg . Its predicted density is approximately 1.4 g/cm³, and it has a predicted refractive index of n20D 1.72 .科学的研究の応用

Antibacterial Activity

4-(5-Chloro-1,3-benzothiazol-2-yl)phenol: has been identified as a compound with significant antibacterial properties. Research indicates that derivatives of benzothiazole, which include the chloro-benzothiazol-phenol structure, exhibit activity by inhibiting critical bacterial enzymes like dihydroorotase and DNA gyrase . These compounds have shown comparable activity to standard drugs like streptomycin and ampicillin against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

Anti-Tubercular Applications

The benzothiazole moiety is also a key player in the fight against tuberculosis. Recent advances in the synthesis of benzothiazole-based compounds have demonstrated better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs . The synthesis pathways include diazo-coupling and Knoevenagel condensation, among others, highlighting the versatility of this compound in developing new anti-tubercular agents .

Antitumor Properties

Benzothiazole derivatives, including 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol , are known for their antitumor properties. They have been proposed for repositioning to antimicrobial applications and even as potential treatments for COVID-19 . The diarylurea class, to which this compound belongs, is commonly associated with numerous biological activities, including antitumor effects .

Antiproliferative Effects

In cancer research, the compound has been used to synthesize new analogues that exhibit antiproliferative effects against various cancer cell lines. These studies are crucial for understanding the compound’s potential in developing novel cancer therapies .

Anti-Inflammatory and Analgesic Research

The compound has been explored for its potential in anti-inflammatory and analgesic applications. Studies have aimed to develop novel derivatives of benzothiazole to screen them against inflammatory and pain-related conditions, providing a foundation for new therapeutic options .

Proteomics Research

In the field of proteomics, 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol is utilized as a biochemical tool. Its molecular structure allows for interactions with proteins, which can be pivotal in understanding protein functions and identifying targets for drug development .

作用機序

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

将来の方向性

特性

IUPAC Name |

4-(5-chloro-1,3-benzothiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNOS/c14-9-3-6-12-11(7-9)15-13(17-12)8-1-4-10(16)5-2-8/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJLZMASBAHCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chloro-1,3-benzothiazol-2-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

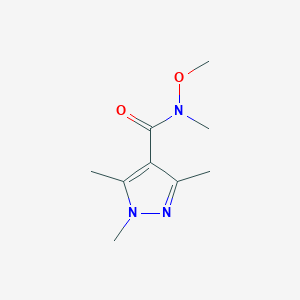

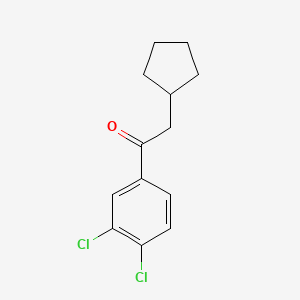

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1489529.png)

![1-[(Oxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B1489531.png)

![ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1489533.png)

![(Butan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1489534.png)

![Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1489537.png)

![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)

![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)

![3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1489548.png)